molecular formula C16H17N5O2S B11055035 N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide

N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B11055035
M. Wt: 343.4 g/mol
InChI Key: HIRVNNWGDSONCL-UHFFFAOYSA-N
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Description

N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound with the molecular formula C16H17N5O2S. This compound is characterized by the presence of a tetrazole ring, a sulfonamide group, and multiple methyl groups attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of 2,6-dimethylphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with sodium azide to introduce the tetrazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition is often mediated through the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule. The tetrazole ring plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the presence of the tetrazole ring, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N,2,6-trimethyl-N-phenyl-4-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H17N5O2S/c1-12-9-15(21-11-17-18-19-21)10-13(2)16(12)24(22,23)20(3)14-7-5-4-6-8-14/h4-11H,1-3H3

InChI Key

HIRVNNWGDSONCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)C2=CC=CC=C2)C)N3C=NN=N3

Origin of Product

United States

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